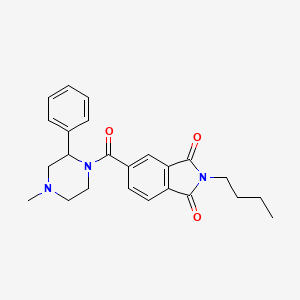![molecular formula C15H15ClN2O2S2 B7551057 N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7551057.png)
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide, commonly known as CPET, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CPET is a thieno[2,3-d]pyrimidine-based compound that has been synthesized using a multi-step process. In
Wirkmechanismus
The mechanism of action of CPET is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CPET has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. CPET has also been found to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
CPET has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CPET can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and modulate the activity of various signaling pathways. In vivo studies have shown that CPET can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, reduce inflammation, and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
CPET has several advantages for lab experiments, including its potent activity against cancer cells, its ability to modulate various signaling pathways, and its potential as a therapeutic agent for the treatment of various diseases. However, CPET also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for CPET research, including:
1. Developing more efficient synthesis methods for CPET to improve its yield and purity.
2. Investigating the mechanism of action of CPET in more detail to understand its effects on cellular signaling pathways.
3. Conducting more preclinical studies to evaluate the safety and efficacy of CPET as a therapeutic agent for the treatment of various diseases.
4. Exploring the potential of CPET as a lead compound for the development of new drugs with improved pharmacological properties.
5. Investigating the potential of CPET as a tool for studying cellular energy homeostasis and metabolism.
In conclusion, CPET is a novel chemical compound with potential applications in various fields. Its potent anticancer activity, ability to modulate cellular signaling pathways, and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
CPET has been synthesized using a multi-step process that involves the reaction of 2-bromo-5-chloropyridine with thiophene-2-carboxylic acid to form 2-(5-chloropyridin-2-yl)thiophene-2-carboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)acetamide to form the final product, CPET.
Wissenschaftliche Forschungsanwendungen
CPET has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, CPET has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, CPET has been found to have potential as a novel therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, CPET has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
IUPAC Name |
N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-10(19)17-8-6-11-4-5-14(22-11)13(20)9-21-15-12(16)3-2-7-18-15/h2-5,7H,6,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOXQISDACARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)CSC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)

![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)
![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)